![molecular formula C19H19ClN2O2 B4670783 N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4670783.png)
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide
Overview
Description
“N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide” is a synthetic compound . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . The compound has a linear formula of C11H13ClN2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide” consists of a benzamide group attached to a piperidine ring via a carbonyl group . The compound has a molecular weight of 342.819 Da .Chemical Reactions Analysis
Piperidine derivatives, such as “N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide”, are important synthetic fragments for designing drugs . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The compound “N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide” has a molecular formula of C19H19ClN2O2 and an average mass of 342.819 Da . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the sources.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks for constructing pharmaceutical compounds. Researchers have extensively explored their synthesis methods and functionalization. The piperidine cycle appears in more than twenty classes of pharmaceuticals, making it a fundamental structural motif . Scientists continue to develop efficient and cost-effective strategies for synthesizing substituted piperidines, which are essential for drug discovery.
Anticancer Activity
Innovative piperidine derivatives have been investigated for their anticancer potential. For instance, Xin et al. synthesized 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazoles and evaluated their activity against cancer cell lines. Compound 7 (Fig. 15) exhibited significant potency against SGC-7901 and MGC-803 cell lines .
Anti-Tubercular Agents
Researchers have designed and synthesized piperidine-based compounds with potent anti-tubercular activity. Notably, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide demonstrated four times higher activity than the standard drug PZA (MIC ≤ 2 μg L−1) .
Multicomponent Reactions
Efficient multicomponent reactions leading to piperidine derivatives have been investigated. These synthetic approaches allow the rapid assembly of complex molecules, providing valuable substrates for drug discovery.
Nikita A. Frolov and Anatoly N. Vereshchagin. “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.” Int. J. Mol. Sci. 2023, 24 (3), 2937. Read more Xin et al. “Seeking potent anti-tubercular agents: design and synthesis of 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazoles.” J. Pharm. Anal. 2021, 11(6), 671-679. Read more “Seeking potent anti-tubercular agents: design and synthesis of 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazoles.” RSC Adv. 2020, 10, 19802-19809. Read more
Mechanism of Action
Future Directions
Piperidine derivatives are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into compounds like “N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide” is likely to continue, with a focus on their synthesis, functionalization, and pharmacological application .
properties
IUPAC Name |
N-[2-chloro-5-(piperidine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-10-9-15(19(24)22-11-5-2-6-12-22)13-17(16)21-18(23)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMYSVYROXVAJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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